![molecular formula C9H22Cl2N2O B2534327 {4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride CAS No. 1864015-61-1](/img/structure/B2534327.png)

{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

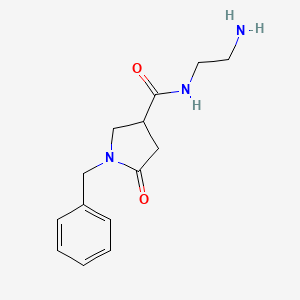

“{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride” is a chemical compound with the CAS Number: 1864015-61-1 . It has a molecular weight of 245.19 . The IUPAC name for this compound is (4-(isopropylamino)piperidin-4-yl)methanol dihydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H20N2O.2ClH/c1-8(2)11-9(7-12)3-5-10-6-4-9;;/h8,10-12H,3-7H2,1-2H3;2*1H . This code provides a specific description of the molecule’s structure.

Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Applications De Recherche Scientifique

Synthesis and Characterization

Three-Component Synthesis of Pyridine Derivatives A novel pyridine derivative was synthesized using a three-component reaction involving malononitrile, 4-methoxybenzaldehyde, and piperidine. This reaction took place at room temperature in methanol, achieving a yield of 40%. The structural integrity of the synthesized compound was validated through techniques like 1H NMR, MS, and X-ray single crystal diffraction (Wu Feng, 2011).

Crystal Structure of Piperidin-4-yl-methanol Derivatives The crystal structure of a specific piperidin-4-yl-methanol derivative, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, was synthesized and analyzed. This compound crystallizes in the monoclinic crystal class, with the piperidine ring adopting a chair conformation. The structure was extensively studied using spectroscopic techniques and X-ray crystallography (H. R. Girish et al., 2008).

Synthesis of Piperidin-4-yl)methanone Hydrochloride The synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was accomplished starting from piperidine-4-carboxylic acid and ethyl carbonochloridate. The process involved amidation, Friedel-Crafts acylation, and hydration, resulting in a reasonable overall yield of 62.4%. The structural integrity of the intermediates and the target compound was confirmed with 1H NMR (Zheng Rui, 2010).

Antimicrobial Applications

Antimicrobial Activity of Pyridine Derivatives New pyridine derivatives were synthesized and their structures established through elemental analysis and spectral studies. These compounds were tested for in vitro antimicrobial activity against various bacterial and fungal strains, showing variable and modest activity (N. Patel et al., 2011).

Antimicrobial and Structural Studies of Piperidin-4-yl-methanone Oxime Derivatives A series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and characterized. These compounds displayed notable in vitro antibacterial and antifungal activities against tested pathogenic bacterial and fungal strains (L. Mallesha & K. Mohana, 2014).

Chemical and Physical Properties

Structural and Theoretical Calculations The molecular and crystal structure of a complex piperidin-4-yl derivative was analyzed in detail. The structure displayed inter and intramolecular hydrogen bonds, and was further studied using Hirshfeld surface analysis, three-dimensional energy framework analysis, and density functional theory calculations. This comprehensive analysis helped in understanding the molecule's structural stability and its interactions at the atomic level (C. S. Karthik et al., 2021).

Propriétés

IUPAC Name |

[4-(propan-2-ylamino)piperidin-4-yl]methanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O.2ClH/c1-8(2)11-9(7-12)3-5-10-6-4-9;;/h8,10-12H,3-7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPHYINPWGARJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1(CCNCC1)CO.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3-(trifluoromethyl)phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2534247.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2534249.png)

![2-methyl-N-[(oxolan-2-yl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2534253.png)

![Rac-(2r,3r)-3-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2534254.png)

![2-(5-chlorothiophen-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2534256.png)

![Tert-butyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2534265.png)

![[2-(Dimethylamino)-4-pyridinyl]methanol hydrochloride](/img/no-structure.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2534267.png)